4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one
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Overview
Description
4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one is an organic compound that features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a bromobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.
Coupling with Phenyl Ring: The benzenesulfonyl chloride is then reacted with a phenyl ring to form 2-(benzenesulfonyl)phenyl derivative.
Bromination and Ketone Formation: The final step involves the bromination of the butanone moiety and its subsequent coupling with the 2-(benzenesulfonyl)phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Scientific Research Applications
4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in key biological pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Another benzenesulfonyl derivative with different functional groups.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: A structurally similar compound with different substituents.
Uniqueness
4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H15BrO3S |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)phenyl]-3-bromobutan-2-one |
InChI |
InChI=1S/C16H15BrO3S/c1-12(18)15(17)11-13-7-5-6-10-16(13)21(19,20)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
InChI Key |
QCVHRSWWKGKVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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